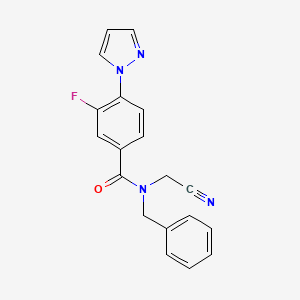
N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BKM120, and it belongs to the class of phosphatidylinositol 3-kinase (PI3K) inhibitors.
作用机制
BKM120 inhibits the activity of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. BKM120 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
BKM120 has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth. BKM120 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. BKM120 has been shown to have a favorable safety profile in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
实验室实验的优点和局限性
BKM120 has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a valuable tool for studying the role of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide in cancer cell growth and survival. BKM120 has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further evaluation in clinical trials. However, BKM120 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, BKM120 may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of BKM120. One area of interest is the evaluation of BKM120 in combination with other cancer therapies. BKM120 has been shown to enhance the antitumor activity of other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response of tumors to BKM120. This could help to identify patients who are most likely to benefit from BKM120 treatment. Additionally, further studies are needed to evaluate the long-term safety and efficacy of BKM120 in clinical trials.
合成方法
The synthesis of BKM120 involves a multistep process that begins with the reaction of 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to yield N-benzyl-3-fluoro-4-(1H-pyrazol-1-yl)benzamide. The final step involves the reaction of N-benzyl-3-fluoro-4-(1H-pyrazol-1-yl)benzamide with cyanomethyl triphenylphosphonium bromide to form N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide.
科学研究应用
BKM120 has been extensively studied for its potential applications in cancer therapy. N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide is a key regulator of cell growth and survival, and its dysregulation is commonly observed in various types of cancer. BKM120 inhibits the activity of N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. BKM120 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
属性
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-fluoro-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-17-13-16(7-8-18(17)24-11-4-10-22-24)19(25)23(12-9-21)14-15-5-2-1-3-6-15/h1-8,10-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGIEJBSJGYWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=C(C=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-fluoro-4-(1H-pyrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

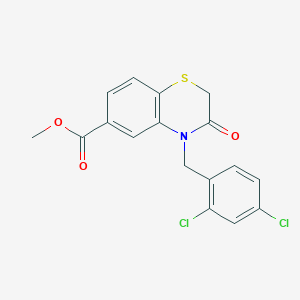
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
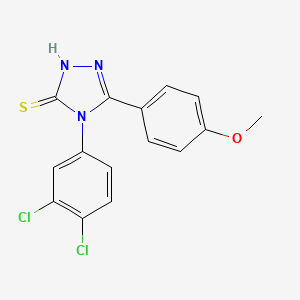
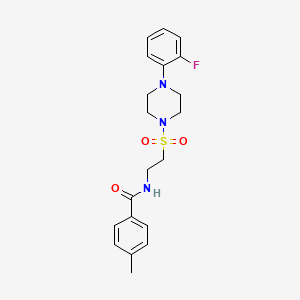
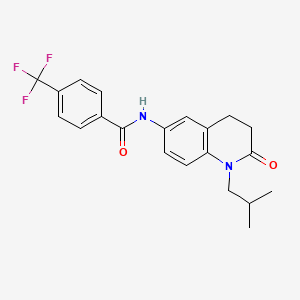
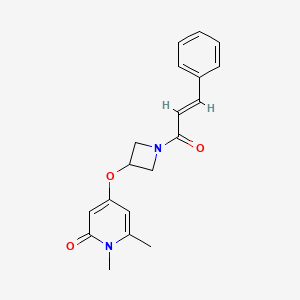
![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)
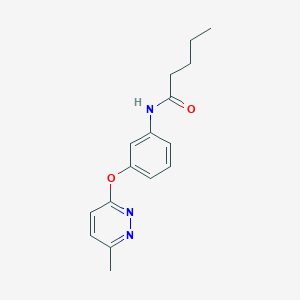
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)
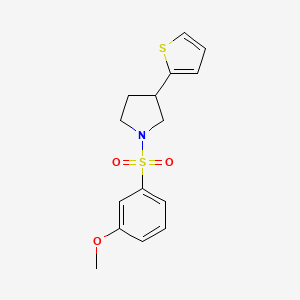
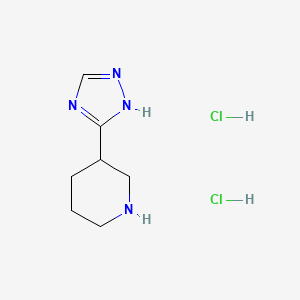
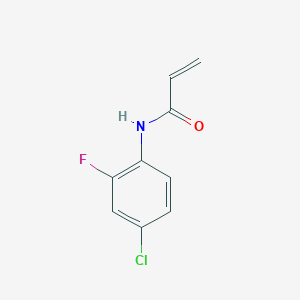
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)